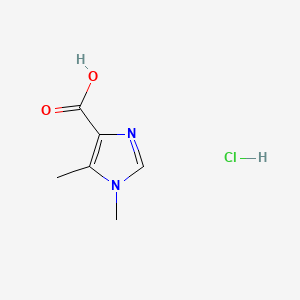![molecular formula C24H18N2O3S B7456319 N-(1,2-dihydroacenaphthylen-5-yl)-1-methyl-2-oxobenzo[cd]indole-6-sulfonamide](/img/structure/B7456319.png)
N-(1,2-dihydroacenaphthylen-5-yl)-1-methyl-2-oxobenzo[cd]indole-6-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,2-dihydroacenaphthylen-5-yl)-1-methyl-2-oxobenzo[cd]indole-6-sulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the sulfonamide family of compounds, which are widely used in medicinal chemistry due to their diverse biological activities.
Wirkmechanismus
The mechanism of action of N-(1,2-dihydroacenaphthylen-5-yl)-1-methyl-2-oxobenzo[cd]indole-6-sulfonamide involves the inhibition of enzymes such as carbonic anhydrase, acetylcholinesterase, and β-secretase. The inhibition of these enzymes can have a variety of effects on biological processes, including the regulation of pH, neurotransmitter signaling, and the processing of amyloid precursor protein.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1,2-dihydroacenaphthylen-5-yl)-1-methyl-2-oxobenzo[cd]indole-6-sulfonamide have been studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the activity of carbonic anhydrase, acetylcholinesterase, and β-secretase, which can have a variety of effects on cellular processes. In vivo studies have shown that this compound can have neuroprotective effects, reduce inflammation, and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1,2-dihydroacenaphthylen-5-yl)-1-methyl-2-oxobenzo[cd]indole-6-sulfonamide has several advantages for lab experiments. This compound is relatively easy to synthesize, and its inhibitory activity against a variety of enzymes makes it a useful tool for studying the effects of enzyme inhibition on biological processes. However, there are also limitations to the use of this compound in lab experiments. Its potency and selectivity for specific enzymes may vary depending on the experimental conditions, and its effects may be influenced by factors such as pH, temperature, and the presence of other compounds.
Zukünftige Richtungen
There are several future directions for the study of N-(1,2-dihydroacenaphthylen-5-yl)-1-methyl-2-oxobenzo[cd]indole-6-sulfonamide. One area of research could focus on the development of more potent and selective inhibitors of specific enzymes, which could have therapeutic implications for a variety of diseases. Another area of research could focus on the use of this compound as a tool for studying the effects of enzyme inhibition on biological processes, such as neurotransmitter signaling and protein processing. Additionally, the use of this compound in combination with other compounds could be explored to determine potential synergistic effects.
Synthesemethoden
The synthesis of N-(1,2-dihydroacenaphthylen-5-yl)-1-methyl-2-oxobenzo[cd]indole-6-sulfonamide has been described in the literature. The synthesis involves a multistep process that includes the condensation of 1,2-dihydroacenaphthylene-5-carboxylic acid with 1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide, followed by cyclization and subsequent purification steps.
Wissenschaftliche Forschungsanwendungen
N-(1,2-dihydroacenaphthylen-5-yl)-1-methyl-2-oxobenzo[cd]indole-6-sulfonamide has been studied for its potential applications in scientific research. This compound has been shown to have potent inhibitory activity against a number of enzymes, including carbonic anhydrase, acetylcholinesterase, and β-secretase. These enzymes play important roles in a variety of biological processes, and their inhibition can have therapeutic implications for a number of diseases.
Eigenschaften
IUPAC Name |
N-(1,2-dihydroacenaphthylen-5-yl)-1-methyl-2-oxobenzo[cd]indole-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O3S/c1-26-20-12-13-21(17-6-3-7-18(23(17)20)24(26)27)30(28,29)25-19-11-10-15-9-8-14-4-2-5-16(19)22(14)15/h2-7,10-13,25H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZWLUYAWQVPQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C3C(=C(C=C2)S(=O)(=O)NC4=CC=C5CCC6=C5C4=CC=C6)C=CC=C3C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,2-dihydroacenaphthylen-5-yl)-1-methyl-2-oxobenzo[cd]indole-6-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(3,5-Dimethoxyanilino)-2-oxoethyl] 1-benzofuran-2-carboxylate](/img/structure/B7456243.png)
![2-[[5-(2-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(methylcarbamoyl)acetamide](/img/structure/B7456246.png)
![2-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7456247.png)

![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 2,5-dimethylbenzoate](/img/structure/B7456277.png)
![[5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]methyl 5-methylpyrazine-2-carboxylate](/img/structure/B7456285.png)
![2-[[2-(1-Methylimidazol-2-yl)sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7456294.png)
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 2-cyclohexyl-1,3-dioxoisoindole-5-carboxylate](/img/structure/B7456322.png)
![N-cyclohexyl-2-[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B7456331.png)
![[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate](/img/structure/B7456335.png)
![N-(3-chloro-4-cyanophenyl)-2-[3-(3-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B7456340.png)

![4-Chloro-2-nitropyrazolo[1,5-A]pyrazine](/img/structure/B7456346.png)
![3-[3-(3,4-dimethylphenyl)sulfanylpropyl]-1H-benzimidazol-2-one](/img/structure/B7456348.png)